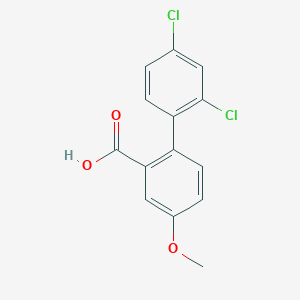
5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, also known as 5-F-2-TFPBA, is a synthetic, fluorinated carboxylic acid with a wide range of applications in scientific research. It is used in the synthesis of compounds, as a catalyst in organic reactions, and as a reagent in the study of biological systems.
Scientific Research Applications
5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of compounds and as a catalyst in organic reactions. It is also used in the study of biological systems, as it has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% is used in the study of protein-protein interactions, as it has been shown to bind to certain proteins and inhibit their activity.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% is not fully understood, but it is believed to involve the binding of the compound to certain enzymes and proteins. This binding inhibits the activity of the enzymes and proteins, which in turn can lead to changes in biochemical and physiological processes. For example, the binding of 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% to COX-2 and LOX can lead to the inhibition of the production of prostaglandins and leukotrienes, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% are not fully understood, but it is believed that the binding of the compound to certain enzymes and proteins can lead to changes in biochemical and physiological processes. For example, the binding of 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% to COX-2 and LOX can lead to the inhibition of the production of prostaglandins and leukotrienes, respectively. In addition, 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the activity of other enzymes, such as tyrosine kinases and serine/threonine kinases, which can lead to changes in cellular metabolism and signal transduction.
Advantages and Limitations for Lab Experiments
5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents. In addition, it is relatively non-toxic and has a low potential for environmental contamination. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is not very stable in acidic or basic solutions.
Future Directions
There are a number of potential future directions for the use of 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% in scientific research. One potential direction is the use of 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% as a tool to study protein-protein interactions. Another potential direction is the use of 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% as a potential therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% could be used as a tool to study the effects of environmental pollutants on biochemical and physiological processes. Finally, 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% could be used as a tool to study the effects of drugs and other chemicals on biochemical and physiological processes.
Synthesis Methods
The synthesis of 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% is typically accomplished through a two-step process. The first step involves the reaction of trifluoromethylbenzene with 5-fluoro-2-chlorobenzoic acid in the presence of a base, such as sodium hydroxide. This reaction yields the desired 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% as well as a byproduct, sodium chloride. The second step involves the recrystallization of the 5-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% to purify it and remove any impurities.
properties
IUPAC Name |
5-fluoro-2-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-8-5-6-9(11(7-8)13(19)20)10-3-1-2-4-12(10)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKNLWQONLQYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681444 |
Source


|
| Record name | 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261887-89-1 |
Source


|
| Record name | 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














